Cas no 1396807-89-8 (1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride)

1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride structure
1396807-89-8 structure
商品名:1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride
CAS番号:1396807-89-8
MF:C18H25ClF2N4O2S
メガワット:434.931508779526
CID:6400498
PubChem ID:71790619

1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride
    • 1-(2,6-difluorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane:hydrochloride
    • 1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
    • 1396807-89-8
    • AKOS026687357
    • F6228-0789
    • 1-((2,6-difluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride
    • 1-(2,6-difluorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride
    • VU0538082-1
    • インチ: 1S/C18H24F2N4O2S.ClH/c1-14-13-15(2)24(21-14)12-10-22-7-4-8-23(11-9-22)27(25,26)18-16(19)5-3-6-17(18)20;/h3,5-6,13H,4,7-12H2,1-2H3;1H
    • InChIKey: ARWUZGPZPZTBRS-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C2=C(F)C=CC=C2F)(=O)=O)CCCN(CCN2C(C)=CC(C)=N2)CC1.[H]Cl

計算された属性

  • せいみつぶんしりょう: 434.1354812g/mol
  • どういたいしつりょう: 434.1354812g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 578
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų

1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6228-0789-2μmol
1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
1396807-89-8
2μmol
$57.0 2023-09-09
Life Chemicals
F6228-0789-100mg
1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
1396807-89-8
100mg
$248.0 2023-09-09
Life Chemicals
F6228-0789-1mg
1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
1396807-89-8
1mg
$54.0 2023-09-09
Life Chemicals
F6228-0789-25mg
1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
1396807-89-8
25mg
$109.0 2023-09-09
Life Chemicals
F6228-0789-40mg
1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
1396807-89-8
40mg
$140.0 2023-09-09
Life Chemicals
F6228-0789-10μmol
1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
1396807-89-8
10μmol
$69.0 2023-09-09
Life Chemicals
F6228-0789-15mg
1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
1396807-89-8
15mg
$89.0 2023-09-09
Life Chemicals
F6228-0789-30mg
1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
1396807-89-8
30mg
$119.0 2023-09-09
Life Chemicals
F6228-0789-20μmol
1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
1396807-89-8
20μmol
$79.0 2023-09-09
Life Chemicals
F6228-0789-20mg
1-(2,6-difluorobenzenesulfonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane hydrochloride
1396807-89-8
20mg
$99.0 2023-09-09

1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride 関連文献

1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochlorideに関する追加情報

Comprehensive Overview of 1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride (CAS No. 1396807-89-8)

The compound 1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride (CAS No. 1396807-89-8) is a chemically synthesized molecule with a unique structural framework. Its molecular architecture combines a 1,4-diazepane core with a 2,6-difluorobenzenesulfonyl moiety and a 3,5-dimethyl-1H-pyrazol-1-yl ethyl group, making it a subject of interest in pharmaceutical and biochemical research. This compound's hydrochloride salt form enhances its solubility and stability, which are critical for experimental and potential therapeutic applications.

In recent years, the scientific community has shown growing interest in sulfonamide-based compounds due to their diverse biological activities. The presence of the 2,6-difluorobenzenesulfonyl group in this molecule suggests potential interactions with enzymes or receptors, a topic frequently searched in academic databases. Researchers often explore such compounds for their possible roles in modulating protein-protein interactions or enzyme inhibition, which aligns with current trends in drug discovery targeting signal transduction pathways and inflammatory mediators.

The 3,5-dimethyl-1H-pyrazol-1-yl ethyl side chain introduces a heterocyclic element, a feature commonly found in bioactive molecules. Pyrazole derivatives are widely investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This structural motif has been a hotspot in medicinal chemistry, as evidenced by the surge in publications and patents related to pyrazole-containing compounds. Users searching for "pyrazole derivatives in drug development" or "heterocyclic compounds in therapeutics" will find this molecule highly relevant.

From a synthetic chemistry perspective, the 1,4-diazepane core offers a versatile scaffold for further functionalization. This seven-membered ring system is less common than five- or six-membered heterocycles, making it a valuable template for creating novel chemical entities. The incorporation of a diazepane ring often improves metabolic stability and bioavailability, key factors in the design of modern pharmaceuticals. Queries such as "diazepane derivatives in medicinal chemistry" or "seven-membered heterocycles in drug design" reflect the growing curiosity about such frameworks.

The hydrochloride salt form of this compound, indicated by the "hydrochloride" suffix, is a practical consideration for researchers. Salt formation is a standard strategy to optimize physicochemical properties, particularly for compounds intended for oral administration. This aspect connects with frequently searched topics like "pharmaceutical salt selection" and "improving drug solubility," which are critical in preclinical development phases.

Analytical characterization of CAS No. 1396807-89-8 typically involves advanced techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). These methods are essential for verifying purity and structural integrity, addressing common search queries like "analytical methods for sulfonamide compounds" or "characterization of complex heterocycles." The compound's spectral data would be invaluable for researchers working on structure-activity relationship (SAR) studies.

In the context of current research trends, this molecule's structural features align with investigations into targeted protein degradation and allosteric modulation. The pharmaceutical industry's shift toward these innovative therapeutic modalities has increased demand for structurally diverse compounds that can serve as starting points for PROTACs (proteolysis-targeting chimeras) or molecular glues. Searches related to "novel scaffolds for targeted degradation" or "allosteric modulator design" highlight this direction.

While specific biological data for 1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride may be limited in public domains, its structural components suggest potential interactions with various biological targets. The difluorobenzenesulfonyl group, for instance, is known to participate in hydrogen bonding and hydrophobic interactions, features often explored in computer-aided drug design (CADD) studies. This connects with popular search terms like "molecular docking of sulfonamides" or "computational analysis of drug-like molecules."

From a safety and handling perspective, proper laboratory practices should always be followed when working with this compound, as with any chemical substance. While not classified as hazardous under standard regulations, appropriate personal protective equipment (PPE) and ventilation are recommended during handling. This practical information responds to common search queries about "safe handling of research chemicals" and "laboratory safety protocols for novel compounds."

The synthesis of CAS No. 1396807-89-8 likely involves multi-step organic transformations, potentially including sulfonylation, N-alkylation, and salt formation reactions. Synthetic chemists searching for "sulfonamide synthesis optimization" or "diazepane ring formation methods" would find the reported synthetic routes (when available) particularly useful. The compound's structural complexity offers opportunities for exploring innovative synthetic strategies, a topic of perpetual interest in organic chemistry forums and publications.

In conclusion, 1-(2,6-difluorobenzenesulfonyl)-4-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,4-diazepane hydrochloride represents an intriguing chemical entity with potential applications across multiple research domains. Its unique combination of structural features positions it as a valuable candidate for further investigation in medicinal chemistry, chemical biology, and pharmaceutical development. As research into multifunctional heterocyclic compounds continues to expand, molecules like this will undoubtedly contribute to advancing our understanding of structure-activity relationships and therapeutic development.

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